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Compound of Interest

Compound Name:
Spiro[4.5]decan-2-amine

hydrochloride

CAS No.: 2126-95-6

Cat. No.: B2432699 Get Quote

Executive Summary & Application Context
Spiro[4.5]decan-2-amine hydrochloride (CAS: 2126-95-6) represents a class of

"conformationally restricted" amine scaffolds.[1] Unlike linear alkyl amines, the spiro-fusion

locks the relative orientation of the five- and six-membered rings, creating a distinct 3D vector

for substituent display.

Why this analysis matters:

Structural Verification: The spiro center renders adjacent protons diastereotopic, creating

complex splitting patterns often mistaken for impurities.

Isomer Differentiation: Distinguishing the 2-amine (5-ring substituted) from the 8-amine (6-

ring substituted) or 1-amine isomers is critical for structure-activity relationship (SAR)

integrity.

Structural & Synthetic Logic
Before interpreting the spectra, one must understand the connectivity and symmetry breaking

caused by the amine substituent.
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The spiro[4.5]decane system consists of a cyclopentane ring fused to a cyclohexane ring at a

single carbon (C5).

Formula:

(HCl salt)

Chirality: The introduction of the amine at C2 creates a chiral center. In an achiral

environment, the enantiomers give identical NMR signals, but the protons within the same

molecule become diastereotopic due to the chiral center and the rigid spiro framework.

Synthesis Pathway (Origin of Impurities)
Understanding the synthesis helps identify potential spectral artifacts.

Precursor: Spiro[4.5]decan-2-one.[2]

Reaction: Reductive amination (e.g.,

,

).

Key Impurity: Residual alcohol (Spiro[4.5]decan-2-ol) from direct ketone reduction, appearing

as a multiplet ~3.8-4.0 ppm (alpha-H) in

NMR.

Comparative NMR Analysis ( H, C)
Experimental Setup

Solvent: DMSO-

is recommended over

or

.

Reason: It preserves the ammonium (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://sfera.unife.it/retrieve/dcb97bf3-2ef8-46a8-9c29-97fcce549b8d/Design%20and%20synthesis%20of%201%204%208-triazaspiro%204.5%20decan-2-one%20derivatives%20as%20novel%20mitochondrial%20permeability%20transition%20pore%20inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2432699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) signal (integral = 3H), allowing confirmation of the salt form.

causes H/D exchange, erasing this signal.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Spectrum Analysis (400 MHz, DMSO- )
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Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Structural
Insight

8.00 - 8.30 Broad Singlet 3H

Ammonium

protons.

Broadening

indicates H-

bonding/exchang

e.

3.45 - 3.65 Multiplet 1H H2 (Alpha-CH)

Deshielded by

and inductive

effect. Position is

characteristic of

5-ring amines.

1.90 - 2.10 Multiplet 2H H1/H3 (Beta)

Diastereotopic

protons on the 5-

ring adjacent to

the amine.

1.60 - 1.80 Multiplet 2H H1'/H3'

The other

diastereotopic

pair on the 5-

ring.

1.30 - 1.55 Broad Multiplet 8H H6-H9

Cyclohexane ring

protons. Broad

overlapping

envelope typical

of spiro-6-rings.

1.10 - 1.30 Multiplet 2H H4 (Gamma)

Protons adjacent

to the spiro

center on the 5-

ring.
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Critical Analysis Point - Diastereotopicity: Unlike simple cyclopentylamine, the spiro[4.5] system

combined with the C2 chiral center makes the protons on C1 and C3 magnetically

nonequivalent. You will not see simple triplets/quintets. Expect complex higher-order multiplets

(dt or ddd like) for the 5-ring protons.

C NMR Spectrum Analysis (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon Type Assignment Structural Insight

52.0 - 54.0 CH C2 (Alpha)

Diagnostic signal.

Shifted upfield relative

to alcohol (~70 ppm).

40.0 - 44.0 Cq C5 (Spiro)

Quaternary Carbon.

Low intensity. Key for

confirming spiro

fusion.

38.0 - 40.0 C1/C3
Beta-carbons in the 5-

ring.

34.0 - 36.0 C6/C10
Alpha to spiro center

in the 6-ring.

23.0 - 26.0 C7/C8/C9
Distal cyclohexane

carbons.

Comparison: 2-Amine vs. 8-Amine Isomer
Distinguishing the 2-amine (5-ring) from the 8-amine (6-ring) is a common challenge.
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Feature Spiro[4.5]decan-2-amine Spiro[4.5]decan-8-amine

Symmetry
Lower. The 5-ring substitution

breaks symmetry effectively.

Higher. The 8-pos is distal; the

molecule may possess a plane

of symmetry (meso-like) if

achiral at the spiro center.

Alpha-H Multiplicity
Complex multiplet (5-ring

envelope conformation).
(triplet of triplets) typical of

axial H in cyclohexane chair.

Cq Shift (Spiro)
Closer to amine (beta-effect

from 5-ring).

Further from amine (delta-

effect).

Visualization of Analysis Workflow
The following diagram illustrates the logical flow for confirming the structure and assigning

signals, distinguishing it from common isomers.
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Sample: Spiro[4.5]decan-2-amine HCl

Dissolve in DMSO-d6
(Preserve NH3+ signal)

Run 1H NMR

Check 8.0-8.3 ppm
(Broad Singlet = Salt Form)

Check 3.5 ppm Region
(Multiplet = Alpha-H)

Is Alpha-H a tt (11Hz, 4Hz)?

Isomer: 8-Amine (6-ring)

Yes (Chair Axial)

Target: 2-Amine (5-ring)

No (Envelope Multiplet)

Run 13C / DEPT-135

Verify Quaternary C (35-45 ppm)
(Spiro Center)

Click to download full resolution via product page
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Figure 1: Decision tree for confirming Spiro[4.5]decan-2-amine structure and ruling out the 8-

amine isomer.

Experimental Protocol: Self-Validating Assignment
To ensure authoritative identification, follow this "Self-Validating" protocol using 2D NMR

correlations.

Preparation: Dissolve 10-15 mg of the HCl salt in 0.6 mL DMSO-

.

1D Proton: Acquire standard spectrum. Integrate the broad singlet at ~8.1 ppm. If integral <

2.5H, the salt may be partially free-based or wet (proton exchange).

COSY (Correlation Spectroscopy):

Identify the Alpha-H at 3.5 ppm.

Trace cross-peaks to H1/H3 (1.9-2.1 ppm).

Validation: The Alpha-H should NOT show correlations to the broad cyclohexane envelope

(1.3-1.5 ppm) except via weak long-range coupling. If it couples strongly to the main

envelope, suspect the 8-amine isomer.

HSQC (Heteronuclear Single Quantum Coherence):

Correlate the Alpha-H to the Alpha-C (~53 ppm).

Identify the Spiro Carbon (C5) by its absence in HSQC (quaternary).

HMBC (Heteronuclear Multiple Bond Correlation):

Look for correlation from Alpha-H to the Spiro Carbon (C5). This 3-bond coupling (

) definitively links the amine-bearing ring to the spiro junction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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